molecular formula C14H13BrO B14469554 2-[1-(4-Bromophenyl)ethyl]phenol CAS No. 65699-85-6

2-[1-(4-Bromophenyl)ethyl]phenol

Cat. No.: B14469554
CAS No.: 65699-85-6
M. Wt: 277.16 g/mol
InChI Key: ONEXMVPNOFTFCI-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)ethyl]phenol is an organic compound with a phenol group attached to a benzene ring, which is further substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)ethyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where a bromophenyl group is introduced to the phenol ring under specific conditions . Another method involves the Friedel-Crafts acylation followed by a reduction step to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenyl derivatives

    Substitution: Brominated and nitrated phenol derivatives

Scientific Research Applications

2-[1-(4-Bromophenyl)ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)ethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The bromophenyl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Bromophenyl)ethyl]phenol is unique due to its specific substitution pattern and the presence of both phenol and bromophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

65699-85-6

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethyl]phenol

InChI

InChI=1S/C14H13BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,16H,1H3

InChI Key

ONEXMVPNOFTFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C2=CC=CC=C2O

Origin of Product

United States

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